![molecular formula C22H21N5O5 B2555743 N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-78-0](/img/structure/B2555743.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
Scientific Research Applications
- A study synthesized a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) .
- The compound was employed for detecting the carcinogenic heavy metal ion lead (Pb^2+) via an electrochemical approach. A sensitive and selective Pb^2+ sensor was developed using a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion .
- Derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one were synthesized and tested for anticonvulsant activity .
Antitumor Activity
Flavoring Substance
Heavy Metal Ion Detection
Anticonvulsant Properties
Total Synthesis of Benzylisoquinoline Alkaloids
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-2-30-16-6-4-15(5-7-16)26-9-10-27-21(29)19(24-25-22(26)27)20(28)23-12-14-3-8-17-18(11-14)32-13-31-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCACXQKHLJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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